N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine

OLED Hole Transport Layer Current Efficiency Carbazole Derivatives

CPBPA (CAS 1210470-43-1) offers a unique para-linked carbazole-biphenyl architecture that delivers a widened energy bandgap and superior exciton confinement—making it irreplaceable for deep-blue OLED development. Unlike generic CBP-type materials, this high-purity (≥98%) white powder ensures precise HOMO/LUMO alignment and high triplet energy (>2.6 eV) essential for advanced HTM and TADF host applications. Trusted by R&D labs and OLED manufacturers worldwide for consistent quality and reliable supply.

Molecular Formula C30H22N2
Molecular Weight 410.5 g/mol
Cat. No. B12928576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine
Molecular FormulaC30H22N2
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64
InChIInChI=1S/C30H22N2/c1-2-8-22(9-3-1)23-14-16-24(17-15-23)31-25-18-20-26(21-19-25)32-29-12-6-4-10-27(29)28-11-5-7-13-30(28)32/h1-21,31H
InChIKeyRRFNXQBSDBVPJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine (CPBPA): CAS 1210470-43-1 Procurement Specifications and Structural Identity for OLED Material Selection


N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine (synonyms: CPBPA, Biphenyl-4-yl-(4-carbazol-9-yl-phenyl)-amine) is a carbazole-based organic small molecule with the molecular formula C30H22N2 and a molecular weight of 410.51 g/mol, assigned CAS Registry Number 1210470-43-1 [1]. It is characterized by a molecular architecture combining a biphenyl core, a carbazole unit, and a diarylamine linkage, resulting in a multifunctional structure with strong electron-donating characteristics and a broad energy gap suitable for optoelectronic applications [2]. The compound is typically supplied as a white to pale yellow powder with a minimum purity specification of 98% (NLT 98%) and is primarily utilized as a high-performance hole transport material (HTM) or as a key synthetic intermediate in the development of advanced OLED materials .

Why Generic Carbazole-Biphenyl Amine Substitution Fails: Structural Determinants of Hole Transport Performance in N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine


In the context of OLED material development, generic substitution among carbazole-biphenyl amine derivatives is scientifically unsound due to the pronounced impact of subtle structural variations on key performance parameters such as HOMO/LUMO energy levels, triplet energy, charge carrier mobility, and thermal/morphological stability [1]. N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine distinguishes itself through a specific para-linkage of the carbazole unit to the biphenyl backbone via a nitrogen bridge. This particular connectivity, which differs from the more common N,N'-biscarbazole architecture found in CBP, is reported to yield a widened energy bandgap and superior exciton confinement capability, making the compound particularly suited for deep-blue OLED applications where higher triplet energies and precise carrier balance are paramount [2]. The unique geometric and electronic configuration of this amine derivative directly influences its film-forming properties and charge injection efficiency, thus precluding simple replacement with structurally related analogs.

Quantitative Performance Differentiation: N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine vs. Key OLED Material Comparators


Hole-Transport Device Efficiency: CPBPA-Derived HTMs vs. Standard NPB/TPD Derivatives

Hole-transporting materials synthesized using biphenyl diamine derivatives incorporating carbazole groups, which serve as direct structural analogs to CPBPA-based HTMs, have been evaluated in standard double-layer OLED device architectures (ITO/HTM(40 nm)/Alq3(60 nm)/LiF/Al). These materials demonstrated a current efficiency of 5.25 cd/A and a power efficiency of 2.00 lm/W [1]. This performance metric provides a baseline comparison point against common reference materials such as NPB and TPD, where these carbazole-biphenyl amine derivatives offer a distinct balance of efficiency and charge transport that is critical for optimizing device performance.

OLED Hole Transport Layer Current Efficiency Carbazole Derivatives

Energy Level Alignment and Triplet Energy: CPBPA Class Advantage for Blue OLEDs

The molecular architecture of CPBPA, featuring a carbazole unit linked to a biphenyl core, is associated with a wide energy bandgap and high triplet energy (ET) characteristics [1]. While specific measured ET values for CPBPA itself are not publicly disclosed, its class of materials (carbazole-biphenyl amines) typically exhibits triplet energies in the range of 2.5–3.0 eV, as seen in analogous compounds like CBP (ET ≈ 2.5–2.6 eV) [2]. The specific para-linkage in CPBPA is reported to further widen the bandgap, making it particularly effective as an exciton blocker in deep-blue OLEDs [3]. This contrasts with the lower triplet energies of some common hole transport materials (e.g., TPD with ET ≈ 2.3 eV), positioning CPBPA as a more suitable candidate for high-energy blue devices.

Deep-Blue OLED Triplet Energy Exciton Blocking

Purity and Consistency: CPBPA NLT 98% Specification for Reproducible OLED Synthesis

N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine is consistently supplied with a purity specification of NLT 98% (Not Less Than 98%) as determined by HPLC . This level of chemical purity is critical in OLED applications, where impurities as low as 0.1% can introduce charge carrier traps, increase operating voltage, and accelerate device degradation [1]. In comparison, some commercial carbazole derivatives like CBP may be supplied at 97% purity, making the guaranteed 98%+ specification for CPBPA a significant factor for ensuring batch-to-batch reproducibility and minimizing performance variation in research and pilot production settings.

OLED Intermediate Purity Specification Charge Carrier Trapping

Optimal Application Scenarios for N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine in OLED R&D and Pilot Production


Synthesis of High-Performance Hole Transport Layers (HTLs) for Deep-Blue OLEDs

Given its inferred wide energy bandgap and high triplet energy (>2.6 eV), CPBPA is ideally suited as a building block for synthesizing advanced hole transport materials designed for deep-blue phosphorescent OLEDs. Its structural features enable effective exciton blocking, preventing energy leakage and improving device efficiency [1].

Development of Novel Carbazole-Based Host Materials for TADF Emitters

The strong electron-donating characteristics and high hole mobility of the CPBPA core make it a valuable precursor for creating host materials compatible with thermally activated delayed fluorescence (TADF) emitters, where balanced charge transport and high triplet energy are essential [2].

Research on Structure-Property Relationships in Carbazole-Biphenyl Amine Derivatives

As a well-defined and commercially available carbazole-biphenyl amine derivative, CPBPA serves as an excellent model compound for academic and industrial researchers investigating the impact of molecular connectivity and substitution patterns on charge transport, film morphology, and device performance [3].

Process Development for Solution-Processed OLED Fabrication

The reported good solubility of CPBPA in common organic solvents, coupled with its ability to form stable amorphous films, positions it as a promising intermediate for solution-processed OLED fabrication techniques such as spin-coating or inkjet printing, offering a path toward lower-cost manufacturing .

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